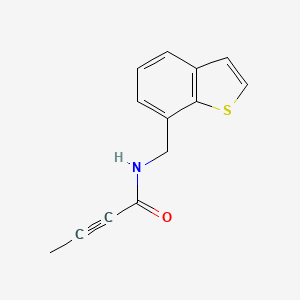

![molecular formula C18H20F2N2O B2449387 1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol CAS No. 400075-55-0](/img/structure/B2449387.png)

1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring . The presence of fluorine atoms on the phenyl rings could potentially affect the compound’s reactivity and interactions with other molecules.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, each substituted with a fluorine atom, attached to a piperazine ring. The ethanol group is attached to one of the nitrogen atoms of the piperazine ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the fluorine atoms could make the phenyl rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could increase the compound’s lipophilicity, which might affect its solubility and distribution in biological systems .科学的研究の応用

Synthesis and Medicinal Chemistry

Enantioselective Synthesis : This compound is an intermediate in synthesizing antagonists for the CCR5 chemokine receptor, which offers protection against HIV infection. The synthesis involves the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone, catalyzed by Daucus carota cells. This process also has implications in studying the chiral recognition of molecular complexes and is crucial in the synthesis of antimalarial drugs and γ-secretase modulators for Alzheimer's treatment (ChemChemTech, 2022).

Hydroformylation in Pharmaceutical Synthesis : It is used in the synthesis of Fluspirilen and Penfluridol, neuroleptic agents containing a 4,4-bis(p-fluorophenyl)butyl group. This process involves rhodium-catalyzed hydroformylation, highlighting the compound's role in synthesizing complex pharmaceutical molecules (Tetrahedron, 2001).

Material Science and Crystallography

X-Ray Crystal Structures : The X-ray crystal structure of this compound, along with its dehydration compound, has been studied, revealing insights into molecular arrangements and intermolecular interactions. This knowledge is crucial for understanding the physical and chemical properties of materials (The Open Crystallography Journal, 2008).

Synthesis for Material Studies : The compound has been synthesized for studies related to material science, showcasing its importance in understanding and developing new materials with specific properties (Journal of Hebei Normal University, 2013).

Advanced Chemical Research

Chemical Structure and Properties : Research has focused on the compound's crystal structure, geometry, and spectroscopic studies, including Hirshfeld surface analysis. These studies are critical for understanding the molecular interactions and properties of the compound (Inorganic Chemistry Communications, 2017).

Conformational Preferences : The rotational spectra of this compound have been measured, providing insights into its conformational preferences. This information is essential for understanding the behavior of chiral molecules in different environments (Physica Scripta, 2008).

作用機序

Without specific information on the biological activity of this compound, it’s difficult to predict its mechanism of action. Phenylpiperazine derivatives are known to have a wide range of biological activities, including acting as antagonists or agonists at various receptor sites.

特性

IUPAC Name |

1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F2N2O/c19-15-7-5-14(6-8-15)18(23)13-21-9-11-22(12-10-21)17-4-2-1-3-16(17)20/h1-8,18,23H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXDZWBLLFAVEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=C(C=C2)F)O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666639 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2449304.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2449306.png)

![1-butyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2449308.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2449310.png)

![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2449316.png)

![N-(2,4-difluorophenyl)-2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2449318.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2449321.png)

![2-(2-Bicyclo[2.2.2]octanyl)-2-methyloxirane](/img/structure/B2449324.png)

![Methyl 3-[1,6,7-trimethyl-8-(3-methylphenyl)-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]propanoate](/img/structure/B2449327.png)